molecular formula C10H13BrO2 B2762288 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol CAS No. 1267535-56-7

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol

Cat. No. B2762288
CAS RN: 1267535-56-7
M. Wt: 245.116
InChI Key: INXLMQJSTKLRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol” is a derivative of 3-Bromo-4-methoxybenzaldehyde . It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Synthesis Analysis

The synthesis of this compound involves the bromination of 4-methoxybenzaldehyde . It has been used in various studies such as the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via Mukaiyama aldol reaction , and the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .

Scientific Research Applications

Photolysis and Radical Formation

A study involving the generation of alkyl radicals containing two different beta-leaving groups, including 1-Bromo-2-methoxy-1-phenylpropan-2-yl, has shown that these radicals undergo heterolytic fragmentation to generate olefin cation radicals. This process, supported by laser flash photolysis experiments, contributes to the understanding of radical reactions and potential applications in synthetic organic chemistry (Bales et al., 2001).

Antimicrobial Agent Synthesis

Another research avenue explores the reaction of similar bromo phenyl compounds with ethylchloroformate and other reagents to yield potential antimicrobial agents. This synthesis pathway illustrates the compound's utility in developing new antimicrobial substances (DORASWAMY & Ramana, 2013).

Material Science and Molecular Electronics

In the field of molecular electronics, simple aryl bromides, related to 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol, serve as essential building blocks for creating molecular wires. These compounds undergo efficient synthetic transformations, indicating their significance in developing new materials for electronic applications (Stuhr-Hansen et al., 2005).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds related to this compound provide insights into the molecular configurations and potential applications in designing materials with specific optical properties. Such studies contribute to the advancement of materials science, particularly in areas requiring precise molecular structuring (Wang Yong-jian, 2010).

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXLMQJSTKLRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.